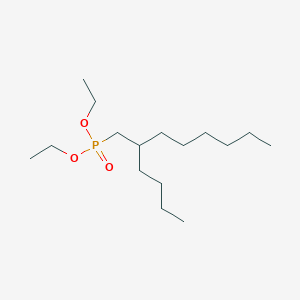

Diethyl (2-butyloctyl)phosphonate

Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Advanced Materials

The importance of organophosphorus compounds in chemical synthesis and the development of advanced materials is extensive and multifaceted. longdom.orgrsc.org These compounds are crucial intermediates and reagents in a wide array of organic reactions. longdom.org For instance, phosphonates are widely utilized as superior alternatives to traditional Wittig reagents for the creation of alkenes, a fundamental transformation in organic synthesis. frontiersin.org Furthermore, phosphines, another class of organophosphorus compounds, serve as critical ligands in metal-catalyzed reactions, which are foundational to modern synthetic chemistry. frontiersin.org The stereoelectronic properties of these ligands can be finely tuned to control the reactivity and selectivity of the metal center, enabling the synthesis of complex molecules with high precision. frontiersin.org

Beyond their role in synthesis, organophosphorus compounds are pivotal in the field of materials science. frontiersin.org Their inherent properties, such as flame retardancy, make them valuable additives to polymers, enhancing safety and performance. frontiersin.orgwikipedia.org Organophosphorus-based compounds are recognized for their low smoke and toxicity profiles, positioning them as environmentally preferable flame retardants. frontiersin.org Additionally, the strong coordination ability of the phosphoryl (P=O) group with metals has led to their use as effective metal extractants. frontiersin.org This diverse range of applications underscores the significant and expanding role of organophosphorus chemistry in addressing contemporary scientific and technological challenges. longdom.org

Overview of Phosphonate (B1237965) Ester Chemistry: Structural Diversity and General Reactivity Profiles

Phosphonate esters are organophosphorus compounds featuring a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to a carbon atom. wikipedia.org This arrangement, C-PO(OR)₂, gives rise to a rich and varied chemistry. The synthesis of phosphonate esters is most commonly achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield the corresponding dialkyl phosphonate. wikipedia.org Another significant synthetic route is the Michaelis–Becker reaction, where a hydrogen phosphonate diester is deprotonated and the resulting anion is alkylated. wikipedia.org

The reactivity of phosphonate esters is largely dictated by the phosphorus center and the nature of the attached organic groups. A key reaction of phosphonate esters is hydrolysis, which can occur under both acidic and basic conditions to yield the corresponding phosphonic acid. wikipedia.orgnih.gov The rate of hydrolysis is influenced by the steric hindrance of the alkyl groups, with bulkier groups generally slowing the reaction. mdpi.com Another synthetically important transformation is the Horner-Wadsworth-Emmons reaction, where deprotonation of a dialkyl phosphonate generates a stabilized carbanion that reacts with aldehydes or ketones to form alkenes, typically with high E-selectivity. wikipedia.org This reaction is a powerful tool for the construction of carbon-carbon double bonds in organic synthesis. uiowa.edu

Research Landscape of Long-Chain Branched Alkyl Phosphonates, Including Diethyl (2-butyloctyl)phosphonate

Research into long-chain alkyl phosphonates has been driven by their potential applications in areas requiring specific physical properties, such as lubrication, flame retardancy, and as surfactants. The introduction of branching in the alkyl chain, as seen in this compound, can significantly influence the compound's physical characteristics, such as its viscosity, solubility, and thermal stability.

While specific research findings on this compound are not extensively detailed in publicly available literature, its synthesis would likely follow established methods for preparing phosphonate esters, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, utilizing a 2-butyloctyl halide as the alkylating agent. The properties of such a long-chain branched phosphonate can be inferred from general principles of organophosphorus chemistry. For instance, the alkaline hydrolysis of diethyl alkylphosphonates has been shown to be sensitive to the steric bulk of the alkyl group, with increased branching leading to a decrease in the rate of hydrolysis. mdpi.com

The study of long-chain alkyl-H-phosphinic acids, which are structurally related to phosphonates, has demonstrated the successful synthesis of compounds with alkyl chains ranging from C4 to C18. rsc.org This indicates the feasibility of incorporating long and branched alkyl groups into phosphorus-containing molecules. The interest in these types of compounds stems from their potential use as recyclable micellar catalysts and other specialized applications. Further investigation into the specific properties and applications of this compound would contribute to the broader understanding and utilization of long-chain branched alkyl phosphonates in materials science and synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

111737-80-5 |

|---|---|

Molecular Formula |

C16H35O3P |

Molecular Weight |

306.42 g/mol |

IUPAC Name |

5-(diethoxyphosphorylmethyl)undecane |

InChI |

InChI=1S/C16H35O3P/c1-5-9-11-12-14-16(13-10-6-2)15-20(17,18-7-3)19-8-4/h16H,5-15H2,1-4H3 |

InChI Key |

RHHFZCAANRUMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CP(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Butyloctyl Phosphonate and Analogous Phosphonate Esters

Foundational Strategies for Carbon-Phosphorus Bond Formation in Phosphonate (B1237965) Esters

Classical methods for creating the C-P bond remain cornerstones of organophosphorus chemistry. These reactions, developed over a century ago, are still widely employed due to their reliability and straightforward execution.

Michaelis-Arbuzov and Related Phosphonylation Reactions

The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for synthesizing alkyl phosphonates. jk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphite (B83602) ester into a pentavalent phosphonate upon reaction with an alkyl halide. jk-sci.comwikipedia.org

The reaction proceeds via a two-step mechanism. wikipedia.org The first step is a nucleophilic (SN2) attack by the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, resulting in the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgchemeurope.com In the second step, the displaced halide anion acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt in another SN2 reaction. wikipedia.org This step regenerates an alkyl halide and yields the final phosphonate product. chemeurope.com

The synthesis of diethyl (2-butyloctyl)phosphonate via this method would involve the reaction of triethyl phosphite with a suitable 2-butyloctyl halide (e.g., 2-butyloctyl bromide). However, the reactivity of the alkyl halide is a critical factor. The reaction works most efficiently with primary alkyl halides. jk-sci.com Secondary alkyl halides, such as the required 2-butyloctyl precursor, are less reactive and may lead to competing elimination reactions or require more forcing conditions, potentially lowering the yield of the desired phosphonate. Tertiary, aryl, and vinyl halides are generally unreactive under standard Michaelis-Arbuzov conditions. jk-sci.comchemeurope.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Trialkyl Phosphite (e.g., Triethyl phosphite) | Alkyl Halide (R-X) | Dialkyl Alkylphosphonate | Forms C(sp³)-P bond; Reactivity: R-I > R-Br > R-Cl; Best for 1° alkyl halides. jk-sci.com |

| Phosphonite | Alkyl Halide | Phosphinate | More reactive than phosphites. wikipedia.org |

| Phosphinite | Alkyl Halide | Phosphine (B1218219) Oxide | Most reactive trivalent phosphorus ester in this reaction. wikipedia.org |

Hydrophosphonylation and Hydrophosphinylation Reactions

Hydrophosphonylation is an atom-economical method that creates a C-P bond through the addition of an H-phosphonate, such as diethyl phosphite, across an unsaturated carbon-carbon bond. rsc.org This approach is particularly useful for preparing alkyl phosphonates from alkene precursors. rsc.org For the synthesis of this compound, the corresponding alkene would be 2-butyl-1-octene.

The reaction can be initiated under various conditions, including base catalysis or, more commonly, free-radical initiation. rsc.org Under photoinduced free-radical conditions, a radical initiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is used to generate a phosphonyl radical from the H-phosphonate. rsc.org This radical then adds to the alkene. The regioselectivity of the radical addition typically follows an anti-Markovnikov pattern, where the phosphorus atom attaches to the less substituted carbon of the double bond. This is advantageous for the synthesis of this compound from 2-butyl-1-octene, as it directs the phosphonate group to the terminal carbon of the vinyl group, yielding the desired branched alkylphosphonate structure.

The versatility of this method has been demonstrated with a variety of activated and unactivated alkenes and alkynes, making it a powerful tool for synthesizing diverse phosphonate derivatives. rsc.org

| Reaction Type | Substrates | Product Type | Conditions |

| Hydrophosphonylation | Alkene + H-Phosphonate | Alkylphosphonate | Free-radical (e.g., UV, initiator) or base-catalyzed. rsc.org |

| Hydrophosphonylation | Alkyne + H-Phosphonate | Vinylphosphonate | Free-radical (e.g., UV, initiator). rsc.org |

Transition Metal-Catalyzed Synthetic Routes to Substituted Phosphonates

While classical methods are robust, transition metal catalysis has emerged as a powerful platform for C-P bond formation, offering milder reaction conditions and broader functional group compatibility. researchgate.net Catalysts based on palladium, nickel, and copper have been extensively developed for the synthesis of a wide array of organophosphorus compounds. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions of Phosphonate Precursors

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-P bonds. researchgate.net The Hirao reaction, a landmark discovery, initially demonstrated the coupling of aryl halides with H-phosphonates to generate aryl phosphonates. nih.gov Since then, the scope has expanded significantly to include various electrophiles and phosphorus-containing nucleophiles. nih.govresearchgate.net

For the synthesis of branched alkyl phosphonates like this compound, the key transformation would be the coupling of a 2-butyloctyl electrophile (e.g., halide or triflate) with diethyl phosphite. The success of these couplings often hinges on the choice of the catalytic system. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netorganic-chemistry.org The reaction is highly dependent on the supporting ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Ligands such as Xantphos, dppf (1,1'-bis(diphenylphosphino)ferrocene), and various phosphine-based ligands are frequently employed to achieve high yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org The general mechanism is believed to proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the electrophile to the Pd(0) center, followed by reaction with the phosphonate nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orgacs.org

| Catalyst/Ligand System | Electrophile | Nucleophile | Product |

| Pd(OAc)₂ / Xantphos | Benzyl Halides | H-Phosphonate Diesters | Benzylphosphonate Diesters. organic-chemistry.org |

| Pd₂(dba)₃ / dppf or dppp | Aryl Bromides/Triflates | Acylphosphines | Trivalent Phosphines. organic-chemistry.org |

| Pd(PPh₃)₄ | Aryl/Vinyl Halides | H-Phosphonate Diesters | Aryl/Vinyl Phosphonates. organic-chemistry.org |

| Pd(OAc)₂ / CataCXium A | Benzyl Phosphonates | Aryl Bromides | Diarylmethyl Phosphonates. organic-chemistry.org |

Nickel-Catalyzed Coupling Reactions in Phosphonate Synthesis

As a more earth-abundant and economical alternative to palladium, nickel has garnered significant attention for catalyzing C-P bond formation. nih.gov Nickel-based catalytic systems have proven effective for a variety of phosphonylation reactions, including the cross-coupling of aryl halides and pivalates with H-phosphonates. organic-chemistry.org

The synthesis of alkyl phosphonates can be achieved through several nickel-catalyzed strategies. One approach involves the reaction of allylic substrates, such as allyl acetates or carbonates, with H-phosphonates in the presence of a Ni(0) catalyst. researchgate.net Another powerful method is the enantioselective domino alkyl arylation of vinyl phosphonates, which uses a dual nickel/photoredox catalytic system to construct complex, enantioenriched phosphonates from aryl halides and alkyl bromides. nsf.gov An electrochemical nickel-catalyzed cross-coupling between aryl bromides and dialkyl phosphites has also been developed, offering a method that proceeds at room temperature. organic-chemistry.org For a branched alkyl target like this compound, a plausible route involves the coupling of a 2-butyloctyl halide with a phosphite source using a suitable nickel-ligand complex.

| Reaction Type | Substrates | Catalyst System | Key Feature |

| Electrochemical Cross-Coupling | Aryl Bromides + Dialkyl Phosphites | Nickel catalyst, carbon electrodes | Proceeds at room temperature. organic-chemistry.org |

| Phosphorylation | Phenyl Pivalates + H-Phosphoryl Compounds | Nickel catalyst | Forms aryl phosphonates and phosphine oxides. organic-chemistry.org |

| Domino Alkyl Arylation | Vinyl Phosphonates + Aryl Halides + Alkyl Bromides | Nickel / Photoredox catalyst | Asymmetric synthesis of α-aryl phosphonates. nsf.gov |

| Suzuki–Miyaura Coupling | (2-haloallyl)phosphonates + Arylboronic acids | NiSO₄·6H₂O / Bipyridyl ligand | Synthesis of 2-aryl allyl phosphonates in water. nih.gov |

Copper-Catalyzed Alkylation and Arylation of Phosphorus-Containing Compounds

Copper catalysis provides a cost-effective and versatile platform for the formation of C-P bonds. organic-chemistry.orgnih.gov These methods often proceed under mild conditions and show good tolerance for a range of functional groups. Copper-catalyzed reactions can achieve both alkylation and arylation of phosphorus compounds.

A notable strategy for synthesizing alkylphosphonates is the copper-catalyzed reaction of H-phosphonates with N-tosylhydrazones. semanticscholar.org N-tosylhydrazones can be readily prepared from aldehydes or ketones. Therefore, this compound could be synthesized by first converting 2-butyloctanal (B14388533) to its corresponding N-tosylhydrazone, followed by a copper(I)-catalyzed coupling reaction with diethyl phosphite. semanticscholar.org This process effectively transforms a C=O bond into a C-P bond. Other copper-catalyzed methods include the aerobic oxidative coupling of terminal alkynes with phosphites to form alkynylphosphonates and the oxidative alkylation of phosphonamides. rsc.orgnih.gov While many copper-catalyzed phosphonylation methods focus on forming C(sp²)-P bonds, such as the coupling of H-phosphonates with boronic acids or diaryliodonium salts, the development of C(sp³)-P bond forming reactions continues to expand the utility of this approach. organic-chemistry.orgnih.gov

| Reaction Type | Substrates | Catalyst | Product Type |

| Alkylation | N-Tosylhydrazones + H-Phosphonates | Copper(I) Iodide | Alkylphosphonates. semanticscholar.org |

| Arylation | Boronic Acids + H-Phosphonates | Cu₂O / 1,10-phenanthroline | Aryl Phosphonates. organic-chemistry.org |

| Alkenylation | Alkenyl(aryl)iodonium salts + Dialkyl Phosphonates | Copper catalyst | Enol Phosphonates. nih.gov |

| Oxidative Coupling | Terminal Alkynes + Phosphite Esters | Cu/Cu₂O@Nb₂O₅ | Alkynylphosphonates. rsc.org |

Functional Group Interconversions and Derivatization of Phosphonate Esters

The derivatization of phosphonate esters is a cornerstone of organophosphorus chemistry, enabling the synthesis of a wide array of analogs with tailored properties. These transformations often target the carbon atom alpha to the phosphonate group, introducing new functional groups that can serve as handles for further chemical manipulation or directly impart desired biological or material properties.

The introduction of functional groups at the α-position to the phosphonate moiety is a critical step in the synthesis of many biologically active compounds and versatile synthetic intermediates.

Alpha-Hydroxyphosphonates: A primary method for the synthesis of α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. tandfonline.comnih.govscite.ai This reaction is typically base-catalyzed. nih.gov Alternatively, the condensation of oxo compounds with trialkyl phosphites, often under acidic catalysis, can also yield α-hydroxyphosphonates. nih.gov More advanced methods include the organocatalytic enantioselective cross-aldol reaction of α-keto phosphonates with ketones, which can produce tertiary α-hydroxyphosphonates with high enantiomeric purity. acs.org For instance, L-proline and its derivatives have been shown to catalyze this transformation effectively. acs.org Environmentally friendly approaches, such as using water as a solvent and catalysts like Amberlyst-15 or pyridine-2,6-dicarboxylic acid, have also been developed. organic-chemistry.org

Alpha-Aminophosphonates: These structural analogs of α-amino acids are frequently synthesized via the Kabachnik-Fields reaction. tandfonline.comnih.govsciforum.net This multicomponent reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov Variations of this reaction have been developed using different catalysts, including silica-supported iodine and magnesium perchlorate, sometimes under microwave irradiation to enhance reaction rates and yields. nih.govsciforum.net Another significant route is the aza-Pudovik reaction, which is the nucleophilic addition of a dialkyl phosphite to an imine. tandfonline.comnih.gov Stereoselective versions of these reactions are crucial for producing enantiomerically enriched α-aminophosphonates, which can be achieved using chiral catalysts or by transforming α-amino acids into their phosphonate counterparts. nih.gov

Alpha-Diazo-oxo Phosphonates: The synthesis of α-diazo-β-keto phosphonates can be accomplished through the acylation of diazomethyl phosphonate anions with N-acylbenzotriazoles. nih.govrsc.org This method provides access to these versatile intermediates which can be used in a variety of subsequent transformations. nih.govrsc.org Another important reagent in this class is diethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, which is synthesized from diethyl (2-oxopropyl)phosphonate. orgsyn.org

| Functional Group | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| α-Hydroxy | Pudovik Reaction | Aldehyde/Ketone, Dialkyl Phosphite | Base catalysis | tandfonline.comnih.govscite.ai |

| α-Hydroxy | Cross-Aldol Reaction | α-Keto phosphonate, Ketone | L-proline derivatives | acs.org |

| α-Amino | Kabachnik-Fields Reaction | Amine, Carbonyl compound, Dialkyl phosphite | Various catalysts (e.g., I₂/SiO₂, Mg(ClO₄)₂) | tandfonline.comnih.govsciforum.net |

| α-Amino | Aza-Pudovik Reaction | Imine, Dialkyl phosphite | Base catalysis (e.g., tetramethylguanidine) | tandfonline.comnih.gov |

| α-Diazo-β-oxo | Acylation of Diazomethyl Anion | Diazomethyl phosphonate, N-Acylbenzotriazole | - | nih.govrsc.org |

Phosphonate-based reagents are instrumental in olefination reactions, particularly for the formation of alkynes. The Seyferth-Gilbert homologation is a prominent example, converting aldehydes and ketones into alkynes with one additional carbon atom. youtube.comwikipedia.orgsynarchive.com This reaction utilizes dimethyl (diazomethyl)phosphonate, often referred to as the Seyferth-Gilbert reagent, in the presence of a strong base like potassium tert-butoxide. youtube.comwikipedia.org

The mechanism involves the deprotonation of the Seyferth-Gilbert reagent to form a nucleophilic anion. wikipedia.orgorganic-chemistry.org This anion then attacks the carbonyl carbon, leading to an oxaphosphetane intermediate after cyclization. wikipedia.orgorganic-chemistry.org Subsequent elimination of dimethyl phosphate (B84403) yields a vinyl diazo species, which then loses nitrogen gas to form a vinylidene carbene. organic-chemistry.org A 1,2-migration of a substituent on the carbene ultimately affords the alkyne product. wikipedia.orgorganic-chemistry.org

A significant improvement to this method is the Bestmann-Ohira modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent). wikipedia.orgorganic-chemistry.org This reagent can generate the necessary diazomethylphosphonate anion under milder basic conditions (e.g., K₂CO₃ in methanol), which is advantageous for substrates that are sensitive to strong bases, such as enolizable aldehydes. youtube.comwikipedia.orgorganic-chemistry.org

| Feature | Seyferth-Gilbert Homologation | Bestmann-Ohira Modification | Reference |

|---|---|---|---|

| Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate | wikipedia.orgorganic-chemistry.org |

| Base | Strong base (e.g., KOtBu) | Mild base (e.g., K₂CO₃) | youtube.comwikipedia.org |

| Substrate Scope | Mainly for non-enolizable aldehydes/ketones | Broader scope, including enolizable aldehydes | youtube.comorganic-chemistry.org |

| Conditions | Low temperature, inert atmosphere | Milder conditions | youtube.com |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates structural elements from each starting material. beilstein-journals.orgallfordrugs.comnih.govnih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.gov

In organophosphorus chemistry, MCRs are a powerful tool for the synthesis of complex phosphonates, especially heterocyclic phosphonates. beilstein-journals.orgallfordrugs.comnih.gov The Kabachnik-Fields reaction, as mentioned earlier, is a classic three-component reaction for synthesizing α-aminophosphonates. nih.gov More elaborate MCRs have been designed to build complex heterocyclic systems containing a phosphonate group. For example, the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates can be achieved through a one-pot, three-component reaction of a salicylaldehyde, malononitrile, and a trialkyl phosphite, catalyzed by indium(III) chloride. beilstein-journals.org Similarly, four-component reactions have been developed for the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates from 2-bromobenzaldehydes, alkynes, amines, and diethyl phosphonate using a multi-catalytic system. nih.gov These strategies highlight the power of MCRs in constructing intricate molecular architectures from simple starting materials in a single, efficient operation.

Stereoselective Synthesis of Chiral Phosphonate Analogs

The biological activity of many phosphonate analogs is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Chiral phosphonates can be synthesized through various approaches, including the use of chiral catalysts, chiral auxiliaries, or the derivatization of enantiopure starting materials. nih.govnih.govmdpi.com

Asymmetric hydrogenation is a powerful technique for creating stereogenic centers. For instance, the rhodium-catalyzed asymmetric hydrogenation of β,β-disubstituted unsaturated phosphonates has been shown to produce β,β-diaryl chiral phosphonates with excellent enantioselectivities (up to 99.9% ee). nih.gov Chiral phosphine ligands, such as f-spiroPhos, are often employed in these transformations. nih.gov

Another approach involves the use of chiral nucleophilic catalysts. nih.govmorressier.com Racemic H-phosphinates can be coupled with alcohols under halogenating conditions in the presence of a chiral catalyst to yield enantioenriched phosphonate products. nih.gov Furthermore, the stereoselective P-aldol reaction, initiated by a chiral disulfonimide catalyst, can also lead to optically active α-hydroxyphosphonates. mdpi.com The reaction of chiral phosphites with chiral aldehydes can also be used to achieve double stereodifferentiation, where the stereochemical outcome is controlled by multiple chiral elements in the reaction. mdpi.com

Post-Synthetic Modifications: Hydrolysis and Dealkylation to Phosphonic Acids

The final step in the synthesis of many phosphonate-containing target molecules is the conversion of the phosphonate ester to the corresponding phosphonic acid. This transformation is typically achieved through hydrolysis or dealkylation. nih.govnih.gov

Acidic hydrolysis is a common method, often employing concentrated aqueous solutions of hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux temperatures. nih.gov However, these harsh conditions may not be suitable for molecules with sensitive functional groups. tandfonline.com A more recent "wet" process uses trifluoromethyl sulfonic acid (TfOH) as a catalyst in the presence of water at elevated temperatures. acs.orgorganic-chemistry.org Microwave-assisted hydrolysis using stoichiometric amounts of HCl has also been reported as an efficient and "green" alternative. rsc.org

Dealkylation offers a milder alternative to strong acid hydrolysis. Silyl (B83357) halides are frequently used for this purpose. Bromotrimethylsilane (TMSBr) is effective but can be expensive and difficult to handle. tandfonline.com Iodotrimethylsilane (TMSI) is also highly effective for cleaving phosphonate esters to form bis(trimethylsilyl) esters, which are then easily hydrolyzed to the phosphonic acid under neutral conditions. rsc.org Chlorotrimethylsilane (TMSCl) can also be used, particularly for dimethyl phosphonates, and its reactivity can be enhanced by the addition of sodium or lithium iodide, or by conducting the reaction at elevated temperatures in a sealed vessel. tandfonline.comnih.gov For specific esters like dibenzyl or di-tert-butyl phosphonates, dealkylation can be achieved under even milder "dry" conditions catalyzed by TfOH. acs.org

| Method | Reagent(s) | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr | Reflux | Inexpensive but harsh conditions. | nih.govtandfonline.com |

| Microwave-Assisted Hydrolysis | HCl (stoichiometric) | Microwave irradiation | Efficient, clean, fast. | rsc.org |

| Catalytic Hydrolysis | TfOH, H₂O | 140 °C | Catalytic, but high temperature. | acs.orgorganic-chemistry.org |

| Dealkylation with Silyl Halides | TMSI, TMSBr, or TMSCl | Varies (mild to elevated temp.) | Milder conditions, suitable for sensitive substrates. | tandfonline.comrsc.orgnih.gov |

| Catalytic Dealkylation ("Dry") | TfOH | Room temp. to 80 °C | Mild, for specific esters (e.g., dibenzyl, di-tert-butyl). | acs.org |

Advanced Characterization Techniques in Phosphonate Research

Spectroscopic Methods for Elucidating Molecular Structure and Electronic States

Spectroscopic techniques are fundamental in determining the structure and electronic properties of phosphonate (B1237965) compounds. These methods provide insights into the connectivity of atoms, the nature of functional groups, and the photophysical behavior of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonate Analysis (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organophosphorus compounds. For a molecule like Diethyl (2-butyloctyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR (Proton NMR) would provide information on the chemical environment of the hydrogen atoms in the diethyl and 2-butyloctyl groups. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the resonances would confirm the presence of the ethyl groups attached to the oxygen atoms and the specific branched structure of the butyloctyl chain.

¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be characteristic of the different alkyl groups and their proximity to the electron-withdrawing phosphonate group.

³¹P NMR (Phosphorus-31 NMR) is particularly informative for phosphonates, as it directly probes the phosphorus nucleus. The chemical shift of the ³¹P signal is highly sensitive to the nature of the substituents attached to the phosphorus atom and would provide key evidence for the formation of the phosphonate ester.

While specific NMR data for this compound is not available, studies on other diethyl alkylphosphonates show characteristic chemical shifts that would be anticipated for this compound. nih.govmdpi.comgjesr.com

UV-Visible and Emission Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and emission (fluorescence) spectroscopy are techniques used to study the electronic transitions within a molecule. Saturated alkyl phosphonates, such as this compound, lack chromophores that absorb in the typical UV-Visible range (200-800 nm). Therefore, significant absorption or emission features would not be expected for this compound. These techniques are more commonly applied to phosphonates containing aromatic or other unsaturated systems that possess π-electrons capable of undergoing electronic transitions.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

P=O (phosphoryl) stretching: This is a strong and characteristic band for phosphonates, typically appearing in the region of 1200-1260 cm⁻¹.

P-O-C (phosphorus-oxygen-carbon) stretching: These absorptions are also prominent and usually occur in the 1000-1100 cm⁻¹ region.

C-H (alkane) stretching and bending: Multiple bands corresponding to the stretching and bending vibrations of the C-H bonds in the ethyl and 2-butyloctyl groups would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Gas-phase FTIR studies on other volatile alkyl phosphonates have provided detailed assignments of their vibrational modes. nih.govresearchgate.net

Electrochemical Analysis of Phosphonate Systems

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of molecules. For a simple saturated alkyl phosphonate like this compound, no significant electrochemical activity would be expected within the standard potential windows, as there are no easily oxidizable or reducible functional groups. Electrochemical analysis is more relevant for phosphonates that incorporate redox-active moieties, such as aromatic or metal-containing groups. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound could be grown, this technique would provide detailed information on its bond lengths, bond angles, and crystal packing. The long, branched alkyl chain would likely influence the packing of the molecules in the crystal lattice. Research on the crystal structures of other long-chain alkyl phosphonates has shown that they often form layered structures. mdpi.comresearchgate.net However, no specific crystallographic data for this compound has been reported in the surveyed literature.

Reaction Mechanisms and Mechanistic Studies of Phosphonate Transformations

Elucidation of Reaction Pathways in Phosphonate (B1237965) Synthesis and Derivatization

The synthesis of diethyl phosphonates typically follows established organophosphorus chemistry routes. The Michaelis-Arbuzov reaction is a cornerstone method, involving the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. chem960.com For Diethyl (2-butyloctyl)phosphonate, this would theoretically involve the reaction of triethyl phosphite with 2-butyloctyl halide. The reaction proceeds via a quasi-phosphonium salt intermediate that subsequently dealkylates, typically through an SN2 mechanism, to yield the phosphonate ester.

Another significant pathway is the Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide. While not directly applicable to the synthesis of a saturated alkyl phosphonate like this compound, it is a key method for creating C(sp²)-P bonds in more complex phosphonate structures.

The Pudovik reaction, involving the addition of a dialkyl phosphite to an aldehyde or ketone, is a primary method for synthesizing α-hydroxyphosphonates. These can then be further derivatized.

Derivatization of a parent phosphonate like this compound can be achieved through several pathways. A mild and selective method for creating mixed phosphonates involves the activation of a diethyl phosphonate with triflic anhydride. This generates a highly reactive phosphonium (B103445) intermediate, which can then undergo substitution with a wide array of nucleophiles, including alcohols, thiols, amines, and carbanions, to produce diverse phosphonylated derivatives such as phosphonamidates and phosphonothioates. chem960.com This modular approach allows for the iterative replacement of the ethyl ester groups, providing access to a variety of functionalized phosphonate scaffolds. chem960.com

Table 1: Common Synthetic Pathways for Phosphonates

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Alkylphosphonate | Forms a stable C-P bond; proceeds via a phosphonium intermediate. chem960.com |

| Hirao Reaction | Dialkyl phosphite + Aryl/Vinyl halide | Aryl/Vinylphosphonate | Palladium-catalyzed cross-coupling for C(sp²)-P bonds. |

| Pudovik Reaction | Dialkyl phosphite + Carbonyl compound | α-Hydroxyphosphonate | Base-catalyzed addition to aldehydes or ketones. |

| Triflic Anhydride Activation | Diethyl phosphonate + Nucleophile | Mixed Phosphonates, Phosphonamidates, etc. | Chemoselective activation for modular synthesis. chem960.com |

Understanding Ligand Effects and Transition States in Catalytic Phosphonate Reactions

Catalysis plays a crucial role in modern phosphonate chemistry, influencing both the efficiency and selectivity of reactions. In catalytic processes like the Hirao reaction, the nature of the phosphine (B1218219) ligands coordinated to the metal center (e.g., palladium) is critical. These ligands modulate the electronic properties and steric environment of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle. While not extensively documented for long-chain alkylphosphonates, studies on other systems show that both chiral and achiral phosphine ligands are employed to control reaction outcomes.

The transition state of phosphonate reactions has been a subject of significant investigation, particularly for phosphoryl transfer reactions like hydrolysis. For enzyme-catalyzed reactions, it is understood that enzymes can activate substrates by utilizing the binding energy of a phosphodianion group to drive conformational changes. This converts the enzyme from a flexible, open state to a tighter structure that stabilizes the transition state of the reaction.

In non-enzymatic reactions, the transition state for nucleophilic substitution at the phosphorus center is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. Studies comparing the hydrolysis of phosphate (B84403) and phosphonate esters have used quantum mechanical (QM) cluster models to analyze the transition states. These analyses reveal that the geometry, charge distribution, and bond order of the breaking P-O and forming P-O bonds are key determinants of the reaction barrier. For instance, Brønsted analysis, which correlates reaction rate with the pKₐ of the leaving group, suggests that the transition states for phosphonate hydrolysis in solution are different from those of phosphates but can become similar within an enzyme active site.

Table 2: Factors Influencing Catalytic Phosphonate Reactions

| Factor | Influence | Mechanistic Detail |

|---|---|---|

| Phosphine Ligands | Modulate catalyst activity and selectivity. | Affects electronic and steric properties of the metal center in cross-coupling reactions. |

| Enzyme Conformation | Stabilizes the reaction transition state. | Ligand-driven conformational changes create a catalytically competent active site. |

| Leaving Group pKₐ | Affects the rate of nucleophilic substitution. | Brønsted analysis provides insight into charge development at the transition state. |

| Solvent Effects | Can stabilize charged intermediates and transition states. | Polar solvents can influence the tautomeric equilibrium and reaction rates. |

Mechanistic Insights into Hydrolysis and Other Degradative Pathways of Phosphonate Esters

The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical and enzymatic cleavage. However, the phosphonate ester groups, such as the diethyl esters in this compound, are susceptible to hydrolysis. This process can occur under both acidic and basic conditions, typically proceeding in two consecutive steps to first form the monoester and then the phosphonic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of dialkyl phosphonates can proceed through two major pathways:

AAc2 mechanism: This involves a bimolecular nucleophilic attack by water on the protonated phosphorus center, leading to P-O bond cleavage.

AAl1 mechanism: This pathway involves a unimolecular rate-determining step where a carbocation is formed from the alkyl group, followed by reaction with water. This results in C-O bond cleavage and is more likely for esters with bulky alkyl groups that can stabilize a positive charge.

Base-Catalyzed Hydrolysis: In alkaline conditions, hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. The rate of this reaction is influenced by the electronic effects of the substituents on the phosphorus atom. Electron-withdrawing groups tend to increase the reaction rate. Compared to carboxylic esters, the hydrolysis of phosphonates is generally less sensitive to these electronic effects.

Biological Degradation: In biological systems, microorganisms have evolved specific pathways to degrade phosphonates, often to utilize the phosphorus as a nutrient source when inorganic phosphate is scarce. One of the most studied pathways is the C-P lyase pathway, which involves a multi-enzyme complex that reductively cleaves the C-P bond. Other pathways involve initial enzymatic transformations to activate the phosphonate for C-P bond cleavage. For example, 2-aminoethylphosphonate (AEP) can be catabolized via transamination to yield phosphonoacetaldehyde, which is then further processed. The degradation of complex, branched phosphonates like this compound has not been specifically detailed, but would likely require initial hydrolysis of the ester bonds before any enzymatic action on the C-P bond could occur.

Computational Contributions to Mechanistic Understanding

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of phosphonate transformations. These studies provide detailed insights into reaction energetics, transition state structures, and the influence of various factors that are difficult to probe experimentally.

Tautomerism and Reactivity: Quantum chemical calculations have been used to study the prototropic tautomerism of H-phosphonates, which exist in equilibrium between a tetracoordinated pentavalent P-oxide form and a trivalent P-hydroxy (phosphite) form. DFT studies have shown that the position of this equilibrium is highly sensitive to the electronic nature of substituents and the polarity of the solvent. These calculations have also elucidated multiple potential pathways for the interconversion, revealing that direct intramolecular proton transfer has a very high activation barrier, while intermolecular mechanisms involving multiple phosphonate molecules are more favorable.

Hydrolysis Mechanisms: Computational models have been employed to clarify the mechanisms of phosphonate ester hydrolysis. For instance, DFT calculations have been used to study the hydrolysis of phosphoester bonds promoted by molybdenum complexes, revealing distinct mononuclear and dinuclear pathways depending on the reaction conditions. For enzyme-catalyzed hydrolysis, QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the study of the reaction within the complex environment of the protein active site, providing insights into how specific amino acid residues contribute to catalysis.

Catalytic Cycles: In catalytic reactions, computational studies help to map out the entire catalytic cycle. For example, DFT has been used to calculate the energy profiles for the different steps in the Hirao reaction, helping to understand the role of the catalyst and ligands in promoting the C-P bond formation. These computational approaches can predict reaction intermediates and transition states, guiding the development of more efficient catalysts.

Catalytic Applications and Mechanistic Investigations of Phosphonate Containing Systems

Phosphonate (B1237965) Ligands in Homogeneous Catalysis

Phosphonate groups have emerged as versatile ligands in homogeneous catalysis due to their unique electronic and steric properties. Their ability to coordinate with a variety of metal centers has led to the development of novel catalysts for a range of important chemical reactions.

Ruthenium-Catalyzed Water Oxidation Mediated by Phosphonate Ligands

The development of efficient water oxidation catalysts is a crucial area of research for renewable energy technologies. Ruthenium complexes featuring phosphonate-containing ligands have shown significant promise in this field. morressier.comnih.govresearchgate.net These ligands can provide redox-potential leveling through charge compensation and σ donation, which facilitates access to the high oxidation states of ruthenium required for water oxidation. nih.govresearchgate.net

The phosphonate groups in these ligands are not merely spectators; they actively participate in the catalytic cycle. Their ability to deprotonate at different pH values allows them to act as proton shuttles, moving protons away from the catalytic site and thereby reducing the activation barriers for water oxidation. nih.govresearchgate.net A proposed mechanism involves the attack of a water molecule on a neutral six-coordinate [Ru(IV)] center, leading to a seven-coordinate [Ru(IV)-OH]⁻ intermediate. nih.gov This single-site mechanism, where all intermediates are either anionic or neutral, highlights the unique role of the phosphonate ligand in facilitating the catalytic process. nih.gov

Table 1: Performance of Ruthenium Complexes with Phosphonate Ligands in Water Oxidation

| Complex | Ligand | Key Features | Catalytic Activity | Reference |

|---|---|---|---|---|

| [Ru(bipyridyl diphosphonate)(pic)₂] | Bipyridyl diphosphonate | Redox-potential leveling, proton shuttling | Among the fastest single-site catalysts reported | nih.govresearchgate.net |

| [Ru(1,10-phenanthrolin-5-yl)diethyl phosphonate] | (1,10-phenanthrolin-5-yl)diethyl phosphonate | Enhanced photostability and quenching efficiency | TON of 140 after 1 hour in photocatalytic water oxidation | bohrium.com |

TON: Turnover Number

Palladium-Catalyzed Transformations Utilizing Phosphonate-Derived Ligands

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphonate-derived ligands, specifically phosphines, have been instrumental in advancing these transformations. While diethyl (2-butyloctyl)phosphonate itself is a phosphonate ester, the broader class of organophosphorus compounds, including phosphines derived from phosphonates, are crucial ligands.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, phosphine (B1218219) ligands play a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgcore.ac.uk The steric and electronic properties of the phosphine ligand can be fine-tuned to achieve high catalytic activity and selectivity for a wide range of substrates, including challenging transformations involving sterically hindered aryl halides. acs.orgnih.gov

For instance, bulky biarylphosphine ligands have enabled the efficient palladium-catalyzed C-O bond formation between aryl halides and alcohols, a previously challenging transformation. nih.gov The development of ligands like phospha-adamantanes has also led to highly active catalysts for Suzuki and Sonogashira cross-coupling reactions. core.ac.uk Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of arylphosphonates from arenesulphonates and phosphites. dp.tech

Table 2: Examples of Palladium-Catalyzed Reactions with Phosphonate-Derived Ligands

| Reaction Type | Ligand Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| C-O Cross-Coupling | Bulky biarylphosphine | Aryl halides, primary and secondary alcohols | General and efficient catalyst system | nih.gov |

| Suzuki-Miyaura Coupling | Phosphino-triazole | Sterically hindered aryl bromides and boronic acids | High catalytic activity for challenging substrates | acs.org |

| Suzuki & Sonogashira Coupling | Phospha-adamantanes | Aryl halides, alkynes, boronic acids | Highly active and stable catalysts | core.ac.uk |

Nickel-Catalyzed Reactions with Phosphonate Derivatives

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for many cross-coupling reactions. The choice of ligand is paramount in dictating the reactivity and selectivity of nickel catalysts. princeton.edu Phosphine ligands, which can be synthesized from phosphonate precursors, are among the most effective ligands for nickel-catalyzed transformations. nih.govchemrxiv.orgchemrxiv.org

Nickel complexes bearing diphosphine-phosphonite and triphosphine-phosphite ligands have been successfully employed as catalysts for the N-alkylation of amines with alcohols. nih.gov These reactions proceed with high efficiency for a variety of substrates, including sterically demanding amines. The development of general strategies for the diversification of phosphine ligands through nickel-catalyzed dearylation of phosphonium (B103445) salts allows for the rapid discovery of new ligands with tailored properties for specific applications. chemrxiv.org

Furthermore, the synthesis and characterization of novel nickel(II) phosphonate complexes with co-ligands like pyridonates and carboxylates have been reported, expanding the structural diversity of potential nickel catalysts. nih.gov Although the primary focus of this research was on their magnetic properties, the synthesis of such multinuclear complexes opens avenues for their exploration in catalysis. nih.gov

Table 3: Nickel-Catalyzed Reactions Employing Phosphine Ligands

| Reaction Type | Ligand Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| N-Alkylation of Amines | Diphosphine-phosphonite, Triphosphine-phosphite | Primary amines, alcohols | Efficient C-N bond formation with good yields | nih.gov |

| Kumada Coupling | PSP-type phosphines | Sterically demanding substrates | High potential for coupling challenging substrates | chemrxiv.org |

Asymmetric Catalysis for Enantioselective Synthesis of Chiral Phosphonate Derivatives

The synthesis of chiral phosphonates is of great interest due to their wide range of applications in medicinal chemistry and materials science. mdpi.comunl.pt Asymmetric catalysis, using either metal complexes or organocatalysts, provides the most efficient route to these valuable compounds.

Metal complex catalysis, often employing chiral phosphine ligands, has been successfully applied to various reactions for the synthesis of C-chiral phosphonates. mdpi.com For example, the rhodium-catalyzed asymmetric hydrogenation of β,β-disubstituted unsaturated phosphonates using a chiral f-spiroPhos ligand affords β,β-diaryl chiral phosphonates with excellent enantioselectivities (up to 99.9% ee). nih.gov

The phospha-Mannich reaction, which involves the addition of phosphites to imines, is another important method for preparing chiral α-aminophosphonates. mdpi.com Chiral metal complexes, such as N,N′-dioxide-Sc(III) complexes, can catalyze this reaction in a three-component fashion to yield the desired products in good yields and high enantioselectivities. mdpi.com

Organocatalysis in Phosphonate Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral phosphonates, offering a metal-free alternative to traditional methods. unl.ptresearchgate.netresearchgate.net A variety of organocatalysts, including chiral amines, thioureas, and phosphoric acids, have been employed to catalyze a range of transformations.

The hydrophosphonylation of imines, also known as the aza-Pudovik reaction, can be effectively catalyzed by chiral Brønsted acids, such as 1,1'-binaphthol phosphate (B84403) derivatives, to produce enantioenriched α-aminophosphonates. mdpi.comresearchgate.net Similarly, chiral thiourea (B124793) catalysts have been shown to promote the hydrophosphonylation of imines with high yields and enantioselectivities. mdpi.com

The phospha-Michael reaction, the addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction that can be catalyzed by organocatalysts. mdpi.com Chiral diarylprolinol silyl (B83357) ethers and quinine-derived thioureas have been used to catalyze the addition of phosphites or phosphine oxides to enones and enals, affording chiral γ-ketophosphonates and other functionalized phosphonates with high stereocontrol. mdpi.com

Furthermore, L-proline and its derivatives have been found to be effective catalysts for the cross-aldol reaction between α-ketophosphonates and ketones, providing access to optically active tertiary α-hydroxyphosphonates in good yields and high enantiomeric purity. nih.gov

Table 4: Organocatalytic Methods for Chiral Phosphonate Synthesis

| Reaction Type | Organocatalyst | Substrates | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Hydrophosphonylation of Imines | Chiral Brønsted Acid | Aldimines, dialkyl phosphites | α-Aminophosphonates | Up to 90.6% | mdpi.com |

| Hydrophosphonylation of Imines | Chiral Thiourea | Imines, dialkyl phosphites | α-Aminophosphonates | Very good | mdpi.com |

| Phospha-Michael Addition | Chiral Diarylprolinol Silyl Ether | α,β-Unsaturated aldehydes, phosphites | γ-Oxophosphonates | High | mdpi.com |

Heterogeneous Catalysis and Immobilization Strategies Utilizing Phosphonate Moieties

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their stability, reusability, and ease of separation from the reaction products. Phosphonate moieties are particularly well-suited for this purpose due to their strong binding affinity to various metal oxide surfaces. morressier.commdpi.com

Metal phosphonate networks themselves can act as efficient heterogeneous catalysts. mdpi.comrsc.org For example, cobalt-phosphonate and cadmium-phosphonate networks have been shown to catalyze the chemical fixation of CO₂ into cyclic carbonates with high conversion and selectivity under mild conditions. rsc.org The catalytic activity is attributed to the presence of both Lewis and Brønsted acid sites within the metal phosphonate framework. rsc.org Zirconium phosphates and phosphonates are also recognized as promising solid acid catalysts due to their tunable acidity, thermal stability, and water tolerance. mdpi.com

Phosphonate groups can also be used to anchor homogeneous catalysts onto solid supports. scispace.comacs.org For instance, palladium nanoparticles have been successfully dispersed over a mesoporous zirconium(IV) phosphonate framework, creating a highly efficient and reusable heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, chiral phosphoric acid catalysts have been immobilized on various solid supports, including silica (B1680970) and polystyrene, for use in continuous flow chemistry, demonstrating robust stability and reusability. acs.org This approach allows for the direct comparison of the catalytic performance before and after immobilization, providing valuable insights into the influence of the support. acs.org

Table 5: Heterogeneous Catalysis and Immobilization with Phosphonates

| Catalytic System | Application | Key Features | Advantage | Reference |

|---|---|---|---|---|

| Cobalt-Phosphonate Network | CO₂ Fixation | Lewis and Brønsted acid sites | Recyclable, high conversion and selectivity | rsc.org |

| Pd Nanoparticles on Zr(IV) Phosphonate | Suzuki-Miyaura Coupling | Homogeneous dispersion of Pd NPs | Efficient and reusable heterogeneous catalyst | researchgate.net |

| Immobilized Chiral Phosphoric Acid | Asymmetric Transformations in Flow | Covalent attachment to solid support | Robust stability, reusability, suitable for flow chemistry | acs.org |

Phosphonates in Separation Science and Extraction Technologies

Solvent Extraction of Metal Ions (e.g., Rare Earth Elements, Actinides) Using Phosphonic Acid and Ester Derivatives

Phosphonic acid and its ester derivatives are premier extractants in hydrometallurgy, particularly for the solvent extraction of valuable and strategic metals such as rare earth elements (REEs) and actinides. researchgate.netresearchgate.net The process involves contacting an aqueous solution containing the target metal ions with an organic solvent containing the phosphonate (B1237965) extractant. The branched alkyl group in Diethyl (2-butyloctyl)phosphonate suggests it would be employed in similar applications to other sterically hindered extractants.

Acidic organophosphorus extractants, such as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (EHEHPA, also known as PC-88A) and Di-(2-ethylhexyl)phosphoric acid (D2EHPA), are widely used for separating REEs and actinides. researchgate.netacs.org These extractants function via a cation-exchange mechanism, where the acidic proton on the phosphonic or phosphoric acid group is exchanged for a metal ion, forming a neutral complex that is soluble in the organic phase. iaea.org The general extraction equilibrium for a trivalent metal ion (M³⁺) with a dimeric acidic extractant ((HR)₂) can be represented as:

M³⁺ (aq) + 3(HR)₂ (org) ⇌ M(HR₂)₃ (org) + 3H⁺ (aq) iaea.org

Research has shown that sterically hindered phosphonic acid esters, like EHEHPA, exhibit remarkable selectivity. For instance, they are highly effective in the group separation of hexavalent actinides (e.g., U, Np, Pu) from trivalent lanthanides in nuclear fuel reprocessing. acs.orgdntb.gov.ua This selectivity is attributed to the steric bulk of the alkyl groups, which influences the coordination environment around the extracted metal ion. Given its branched 2-butyloctyl structure, this compound would be expected to offer similar steric effects, potentially enabling selective separations that are challenging with less bulky extractants.

Table 1: Examples of Phosphonate Derivatives in Metal Ion Extraction

| Extractant | Target Metal Ions | Key Findings/Applications | Reference |

|---|---|---|---|

| Di-(2-ethylhexyl)phosphoric acid (D2EHPA) | Rare Earth Elements, Actinides, Zn(II) | A widely used industrial extractant for REE separation and uranium recovery. | researchgate.netd-nb.info |

| 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester (EHEHPA / PC-88A) | Rare Earth Elements, Actinides (hexavalent) | Exhibits high selectivity for hexavalent actinides over lanthanides due to steric hindrance. Used in the GANEX process. | acs.orgresearchgate.net |

| Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Rare Earth Elements, Cobalt, Nickel | Known for its high separation efficiency between adjacent rare earth elements. | researchgate.net |

| Aryl-vinyl phosphonic acid monoesters | Europium(III) | Extraction strength can be tuned by altering the ligand's dipole moment through functionalization. | osti.govnrel.gov |

Principles of Complexation and Phase Transfer Phenomena Driven by Phosphonate Esters

The efficacy of phosphonate esters in solvent extraction is governed by the principles of coordination chemistry and phase transfer kinetics. The process unfolds in two main stages: the complexation of the metal ion by the extractant at the aqueous-organic interface or in the aqueous phase, followed by the transfer of the resulting complex into the organic phase. nih.gov

Phosphonic acid esters typically exist as dimers in nonpolar organic diluents, held together by hydrogen bonds. iaea.org The extraction process is heavily dependent on the pH of the aqueous phase. For the extraction of trivalent metal ions, the distribution ratio shows an inverse third-power dependency on the hydrogen ion concentration. osti.gov This means that as the acidity of the aqueous phase increases (lower pH), the extraction efficiency decreases, a principle that is exploited for the selective stripping or back-extraction of metals from the loaded organic phase.

The concentration of the extractant in the organic phase also plays a crucial role, with the distribution ratio often showing a direct third-power dependency on the extractant concentration for trivalent metals. osti.gov The structure of the resulting metal-extractant complex in the organic phase, such as M(HR₂)₃, is a neutral, lipophilic species, which facilitates its transfer from the polar aqueous environment to the nonpolar organic solvent. iaea.orgnih.gov The transfer is driven by the significant decrease in the Gibbs free energy of the system upon formation of the stable, neutral complex.

In some systems, the extraction process can be viewed as a form of phase-transfer catalysis, where a component facilitates the movement of the metal ion across the phase boundary. nih.gov The phosphonate ligand complexes the metal ion, effectively shielding its charge and creating a hydrophobic exterior that allows it to be solubilized in the organic diluent.

Chromatographic Applications Utilizing Phosphonate-Functionalized Stationary Phases

Beyond liquid-liquid extraction, phosphonate functionalities are integral to the development of advanced stationary phases for various chromatographic techniques. mdpi.com By chemically bonding phosphonate groups to solid supports like silica (B1680970) gel or porous polymer beads, materials with unique selectivities can be created for high-performance liquid chromatography (HPLC), ion chromatography, and solid-phase extraction (SPE). nih.govbohrium.com

These phosphonate-functionalized stationary phases are versatile and can operate in several chromatographic modes:

Ion-Exchange Chromatography: The acidic proton of the phosphonic acid group can be exchanged for cationic species, making these phases suitable for the separation of metal ions. nih.gov

Hydrophilic Interaction Chromatography (HILIC): The polar phosphonate group can retain polar analytes from a less polar mobile phase, enabling the separation of water-soluble compounds. nih.govmdpi.com

Reversed-Phase (RP) Chromatography: When combined with hydrophobic ligands, the embedded polar phosphonate group can modify the selectivity of a traditional C18 phase, offering unique retention characteristics for both polar and non-polar analytes. mdpi.comnih.gov

The development of these materials involves grafting molecules onto a support material. For example, porous polystyrene resin can be modified to create a polydentate phosphonate-functionalized adsorbent capable of selectively extracting REE ions even from highly acidic solutions. bohrium.com This demonstrates the robustness and tailored applicability of phosphonate-based chromatographic materials.

Table 2: Applications of Phosphonate-Functionalized Chromatographic Phases

| Stationary Phase Type | Support Material | Chromatographic Mode | Typical Analytes | Reference |

|---|---|---|---|---|

| Phosphodiester-embedded phase | Silica | RP, HILIC | Purine alkaloids, nucleosides, non-polar compounds | nih.govnih.gov |

| Phosphonate-functionalized resin | Polystyrene | Ion Exchange, SPE | Rare Earth Element ions | bohrium.com |

| Phosphatidylcholine-loaded phase | C18/C30 Silica | Ion Exchange / Solvation-dependent | Inorganic anions (iodide, thiocyanate) | nih.gov |

| Mixed-Mode Phosphonate Phase | Silica | HILIC, Cation-exchange | Polar environmental contaminants, phosphonate ions | helixchrom.com |

Design of Phosphonate Extractants and Stationary Phases with Tailored Selectivity

The design of phosphonate-based extractants and stationary phases is a dynamic area of research focused on achieving higher selectivity for specific target ions. nih.gov The selectivity and extraction strength of a phosphonate molecule can be precisely engineered by modifying its chemical structure. nrel.gov

Key design principles include:

Steric Effects: Introducing bulky, branched alkyl groups, such as the 2-butyloctyl group, can enhance separation factors between ions of different sizes or coordination preferences. As seen with EHEHPA, steric hindrance can dramatically improve the selectivity for larger actinides over smaller lanthanides. acs.orgiaea.org

Electronic Effects: The acidity (pKa) and donor strength of the phosphonate group can be altered by introducing electron-withdrawing or electron-donating substituents on the organic backbone. Studies on aryl-vinyl phosphonic acid esters have shown that extraction strength can be systematically altered by tuning the dipole moment of the ligand. osti.govnrel.gov

Polydenticity: For stationary phases, creating adsorbents with multiple phosphonate groups (polydentate ligands) can significantly increase the affinity and capacity for target metal ions, allowing for effective extraction even from harsh matrices like concentrated acid solutions. bohrium.com

By synthesizing novel phosphonic acids and esters with carefully chosen functional groups, researchers have developed extractants capable of separations that are not achievable with commercial reagents like D2EHPA. researchgate.net For example, specific extractants have been designed for the selective recovery of indium and gallium over zinc. researchgate.net This molecular-level design is crucial for developing greener and more efficient separation processes for critical materials.

Contributions of Phosphonate Esters to Advanced Materials Science

Phosphonate-Based Flame Retardants in Polymer Composites

No research data was found detailing the use of Diethyl (2-butyloctyl)phosphonate as a flame retardant in polymer composites.

Generally, phosphorus-containing flame retardants (PFRs), including various phosphonate (B1237965) esters, are recognized alternatives to halogenated compounds. rsc.org They can be incorporated into polymers either as additives or by being chemically bonded to the polymer backbone. rsc.org The flame-retardant action of phosphonates typically occurs through two primary mechanisms:

Condensed-Phase Action: In the solid state, phosphonates can act as acid precursors upon heating. This promotes the dehydration and esterification of the polymer, leading to the formation of a protective char layer. rsc.org This char layer insulates the underlying material from heat and oxygen and reduces the release of flammable gases. rsc.org

Gas-Phase Action: During combustion, phosphonates can decompose to release phosphorus-containing radicals (such as PO• and PO₂•). These radicals interfere with the combustion cycle in the gas phase by quenching highly reactive H• and OH• radicals, thus inhibiting the flame. rsc.orgoaijse.com

For example, compounds like dimethyl methyl phosphonate (DMMP) have been effectively used as flame-retardant additives for polymer composites. rsc.org The effectiveness of a phosphonate flame retardant often depends on its phosphorus content and its interaction with the specific polymer matrix. rsc.org

Phosphonates as Interface Layers and Hole-Extracting Materials in Organic Electronic Devices (e.g., Organic Solar Cells)

There is no specific information available on the application of this compound as an interface layer or hole-extracting material in organic electronic devices.

However, the phosphonate functional group is widely used in organic electronics, particularly in the form of phosphonic acids which can bind strongly to metal oxide surfaces (like zinc oxide, titanium dioxide, or indium tin oxide). This property makes them excellent candidates for creating self-assembled monolayers (SAMs) that function as interfacial layers in devices like organic solar cells (OSCs) and perovskite solar cells (PSCs). researchgate.net

These phosphonate-based layers serve several key functions:

Work Function Modification: They can tune the work function of the electrodes to achieve better energy level alignment with the active layer, facilitating more efficient charge extraction.

Defect Passivation: Phosphonate SAMs can passivate surface defects on the metal oxide layers, which reduces charge recombination at the interface and improves device performance and stability. researchgate.net

Hole-Transporting Materials (HTMs): While less common for the ester form, molecules containing phosphonate groups are integral to some HTMs. The phosphonate moiety often serves as an anchoring group to the perovskite or electrode layer, ensuring a robust interface for efficient hole collection. acs.org

Integration of Phosphonate Moieties into Metal-Organic Frameworks (MOFs) and Coordination Polymers

No studies were found on the integration of this compound into metal-organic frameworks (MOFs) or coordination polymers.

The synthesis of these materials typically uses phosphonic acids, not their dialkyl esters, as the organic linkers. The phosphonic acid group can deprotonate and form strong coordination bonds with metal ions, creating robust framework structures. acs.orgnih.gov Phosphonate-based MOFs are often more thermally and hydrolytically stable than their widely studied carboxylate-based counterparts due to the stronger metal-phosphonate bond. acs.orgnih.gov

Key aspects of phosphonate integration into MOFs include:

Structural Diversity: Phosphonate ligands can coordinate to metal centers in various modes, leading to the formation of diverse structures, although they have a tendency to form dense, layered structures which are not always porous. acs.orgnih.gov

Enhanced Stability: The strength of the M-O-P bond contributes to frameworks that can withstand harsh conditions, which is a significant advantage for applications in catalysis and separations. researchgate.net

Functionalization: By using bifunctional linkers that contain both phosphonate and other functional groups, properties like proton conductivity or specific binding sites can be engineered into the MOF structure. researchgate.net

While phosphonate monoesters have been explored as carboxylate-like linkers, the use of a simple, non-functionalized dialkyl phosphonate like this compound as a primary building block is not a common strategy and was not found in the literature. academie-sciences.fr

Development of Phosphonate-Containing Hybrid Organic-Inorganic Materials

No information was found regarding the specific use of this compound in the development of hybrid organic-inorganic materials.

The creation of these hybrid materials generally relies on using organophosphorus molecules as coupling agents to form strong chemical bonds between organic and inorganic components. rsc.org Phosphonic acids are particularly effective for this purpose, as they can react with metal alkoxides in sol-gel processes or graft onto the surface of metal oxide nanoparticles. rsc.org This results in a Class II hybrid material where the organic and inorganic parts are linked by robust M-O-P bonds. rsc.org

This approach allows for:

The homogeneous incorporation of organic functionalities into an inorganic matrix like titanium dioxide or zirconium dioxide. rsc.org

The modification of nanoparticle surfaces to improve their dispersion in polymer matrices or to add specific functionalities. rsc.org

The creation of materials with tailored properties for applications in catalysis, adsorption, and optics.

Table of Mentioned Compounds

Since the requested article could not be written due to a lack of specific data on this compound, a table of compounds is not applicable. The compounds discussed in the general overview are part of a broad class of materials and are mentioned to illustrate the function of the phosphonate group in different contexts.

Theoretical and Computational Chemistry Approaches in Phosphonate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of phosphonate (B1237965) compounds. jocpr.comresearchgate.net These calculations can determine key properties such as molecular orbital energies, charge distributions, and reactivity indices.

For a molecule like Diethyl (2-butyloctyl)phosphonate, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to obtain an optimized geometry and electronic properties. jocpr.comresearchgate.net The results of such calculations provide a detailed picture of the molecule's electronic landscape.

Detailed Research Findings:

Studies on various dialkyl phosphonates have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding their chemical reactivity. researchgate.netmdpi.com The HOMO is typically localized on the phosphoryl oxygen atom, indicating its nucleophilic character and propensity to interact with electrophiles, such as metal ions. The LUMO, on the other hand, is often distributed over the phosphorus atom and the attached carbon, suggesting sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. For dialkyl phosphonates, the nature of the alkyl groups can influence this gap; the branched and bulky 2-butyloctyl group in this compound is expected to have a significant steric and electronic effect.

Natural Bond Orbital (NBO) analysis is another valuable quantum chemical tool that provides insights into charge distribution and bonding interactions. In phosphonates, the P=O bond is highly polarized, with a significant negative charge on the oxygen atom. This high charge density on the phosphoryl oxygen is a primary reason for the strong coordination ability of phosphonates with metal ions. scispace.com

Interactive Data Table: Representative Quantum Chemical Properties of a Generic Dialkyl Phosphonate

The following table presents hypothetical, yet representative, data for a generic dialkyl phosphonate, as specific data for this compound is not available. These values are based on typical results from DFT calculations on similar molecules.

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Charge on P=O Oxygen | -0.85 e | The high negative charge highlights this atom as the primary site for electrophilic attack and metal coordination. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Modeling of Phosphonate Interactions in Solution and at Interfaces

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to study the behavior of phosphonates in different environments, like in solution or at liquid-liquid interfaces. These simulations provide a dynamic picture of intermolecular interactions, which is crucial for understanding processes like solvent extraction. mdpi.com

In the context of this compound, which is used in solvent extraction, MD simulations can model its behavior in an organic solvent (like dodecane) in contact with an aqueous phase containing metal ions. These simulations can reveal how the phosphonate molecules arrange themselves at the interface, how they interact with water and solvent molecules, and the mechanism of metal ion extraction.

Detailed Research Findings:

MD simulations of phosphonate extractants have shown that the alkyl chains play a critical role in their solubility in the organic phase and in the formation of aggregates or reverse micelles. The branched structure of the 2-butyloctyl group in this compound is expected to increase its solubility in nonpolar solvents and to create a steric shield around the coordinating P=O group, which can influence selectivity in metal extraction.

At the interface, the polar P=O group of the phosphonate tends to be oriented towards the aqueous phase to interact with water molecules and metal ions. The nonpolar alkyl chains remain in the organic phase, creating a hydrophobic barrier. The efficiency of metal extraction is dependent on the strength of the interaction between the phosphonate and the metal ion, as well as the ease with which the resulting complex can be transferred into the organic phase. mdpi.com

The interaction of phosphonates with surfaces is also a significant area of research, with applications in functionalized materials and corrosion inhibition. digitellinc.com Molecular modeling can simulate the adsorption of phosphonates on various surfaces, identifying the key binding motifs and interaction energies.

Computational Design of Novel Phosphonate-Based Systems

Computational chemistry plays a pivotal role in the rational design of new phosphonate-based systems with tailored properties. acs.orgnih.gov By performing virtual screening and predicting the properties of hypothetical molecules, researchers can identify promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery of new functional materials.

For example, in the field of solvent extraction, computational methods can be used to design phosphonate ligands with enhanced selectivity for specific metal ions, such as rare earth elements. acs.orgresearchgate.netnih.gov This can be achieved by modifying the steric and electronic properties of the ligand through changes in the alkyl or aryl groups attached to the phosphorus atom.

Detailed Research Findings:

Structure-property relationship studies, often guided by computational modeling, have shown that the extraction efficiency and selectivity of phosphonates can be fine-tuned by altering the structure of the organic substituents. acs.org For instance, introducing bulky or branched alkyl groups can enhance the solubility of the extractant-metal complex in the organic phase and can also introduce steric hindrance that favors the extraction of certain metal ions over others.

Computational screening can be used to evaluate a large library of virtual phosphonate compounds for their potential as extractants. Properties such as the binding energy with a target metal ion, the HOMO-LUMO gap, and the partition coefficient can be calculated to rank the candidates. This allows researchers to focus their synthetic efforts on the most promising molecules.